3-Acetylamino-adamantane-1-carboxylic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

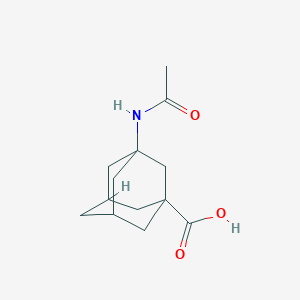

2D Structure

3D Structure

特性

IUPAC Name |

3-acetamidoadamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-8(15)14-13-5-9-2-10(6-13)4-12(3-9,7-13)11(16)17/h9-10H,2-7H2,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMPXAYRLNNWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377846 | |

| Record name | 3-Acetylamino-adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6240-00-2 | |

| Record name | 3-Acetylamino-adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Acetylamino-adamantane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-acetylamino-adamantane-1-carboxylic acid, a bifunctional adamantane derivative. The unique three-dimensional structure of the adamantane cage imparts specific characteristics to molecules, making its derivatives, such as this one, of significant interest in medicinal chemistry and materials science. This document details its known physical and chemical properties, outlines experimental protocols for its synthesis and analysis, and illustrates key relationships between its structure and function.

Core Physicochemical Properties

The properties of this compound are dictated by its three primary structural components: the rigid, lipophilic adamantane core; the acidic carboxylic acid group; and the hydrogen-bonding acetylamino group. These features combine to define its solubility, acidity, and potential for intermolecular interactions.

Table 1: Summary of Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | 3-acetamidoadamantane-1-carboxylic acid | [1] |

| CAS Number | 6240-00-2 | [1][2] |

| Molecular Formula | C₁₃H₁₉NO₃ | [1][2] |

| Molecular Weight | 237.29 g/mol | [1][2] |

| Melting Point | 242-246 °C | [3] |

| Calculated logP (XLogP3-AA) | 0.9 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | Inferred from structure |

Experimental Protocols

Detailed methodologies are crucial for the replication of synthesis and the validation of physicochemical properties. The following sections describe relevant experimental procedures.

The most common synthesis of this compound is achieved through a Ritter reaction, starting from adamantane-1-carboxylic acid.[3]

Protocol:

-

Preparation of Nitrating Mixture: A mixture of 35 mL of 54% nitric acid (HNO₃), 60 mL of 98% sulfuric acid (H₂SO₄), and 80 mL of 20% oleum is prepared in a reaction vessel. The mixture is intensively stirred and cooled to 2–5 °C using an ice bath.

-

Addition of Starting Material: 20 g (0.11 mol) of adamantane-1-carboxylic acid is added in small portions to the cooled, stirring nitrating mixture.

-

Reaction: The reaction mixture is stirred at 10-15 °C for 2.5 hours.

-

Addition of Acetonitrile: 80 mL of acetonitrile is subsequently added to the reaction mixture.

-

Second Reaction Phase: The mixture is stirred for an additional 2.5 hours.

-

Quenching and Precipitation: The reaction mixture is then poured into ice water to decompose the reactive species and precipitate the product.

-

Isolation and Purification: The resulting solid precipitate is isolated by filtration, washed with water until a neutral pH is achieved, and then dried to yield the final product.

The following diagram illustrates the workflow for this synthesis protocol.

References

An In-Depth Technical Guide to 3-Acetamidoadamantane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-acetamidoadamantane-1-carboxylic acid, a key intermediate in the synthesis of various biologically active adamantane derivatives. This document details its chemical identity, physicochemical properties, synthesis protocols, and spectroscopic data.

Chemical Identity

IUPAC Name: 3-acetamidoadamantane-1-carboxylic acid[1]

Synonyms:

-

3-Acetylamino-adamantane-1-carboxylic acid[1]

-

1-acetamido-3-adamantanecarboxylic acid[1]

-

3-(acetylamino)adamantane-1-carboxylic acid[1]

-

3-(acetylamino)tricyclo[3.3.1.1³,⁷]decane-1-carboxylic acid[1]

-

Adamantane-1-carboxylic acid, 3-acetylamino-[1]

CAS Number: 6240-00-2[1]

Physicochemical Properties

A summary of the key physicochemical properties of 3-acetamidoadamantane-1-carboxylic acid is presented in the table below. This data is essential for its handling, formulation, and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉NO₃ | [1] |

| Molecular Weight | 237.29 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 242-246 °C | |

| Solubility | Not easily soluble in water. | |

| LogP | 2.2466 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis and Experimental Protocols

The synthesis of 3-acetamidoadamantane-1-carboxylic acid is typically achieved through a two-step process, starting from the commercially available 1-adamantanecarboxylic acid. The key steps involve the hydroxylation of the adamantane core followed by a Ritter reaction to introduce the acetamido group.

Synthesis of 3-Hydroxyadamantane-1-carboxylic Acid (Precursor)

Reaction: Oxidation of 1-adamantanecarboxylic acid using a mixed acid oxidant.

Experimental Protocol:

-

In a 250 mL three-necked flask equipped with a condensing reflux device, magnetic stirrer, and an ice-salt bath, add 1-adamantanecarboxylic acid, nitric acid (65%), and concentrated sulfuric acid (98%).

-

Control the temperature using the ice-salt bath and slowly add concentrated sulfuric acid via a constant pressure dropping funnel.

-

After the addition is complete, allow the reaction to proceed for a specified period.

-

Pour the reaction mixture into a large beaker containing crushed ice and stir until all the ice has melted.

-

Cool the mixture to precipitate a light yellow solid.

-

Filter the precipitate and wash it three times with water, followed by three washes with ether.

-

Recrystallize the crude product from a mixture of acetone and water (9:1 volume ratio).

-

Dry the resulting white solid under vacuum to obtain 3-hydroxy-1-adamantanecarboxylic acid.

Synthesis of 3-Acetamidoadamantane-1-carboxylic Acid

Reaction: Ritter reaction of 3-hydroxyadamantane-1-carboxylic acid with acetonitrile in a sulfuric acid medium.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 3-hydroxyadamantane-1-carboxylic acid in sulfuric acid.

-

Cool the mixture and add acetonitrile dropwise while maintaining a low temperature.

-

Stir the reaction mixture for 2.5 hours.

-

Decompose the reaction by pouring it into ice water, which will cause the product to precipitate.

-

Filter the sediment and wash with water until a neutral pH is achieved.

-

Dry the product to obtain high-purity 3-acetylaminoadamantane-1-carboxylic acid.

Hydrolysis of 3-Acetamidoadamantane-1-carboxylic Acid

Reaction: Acid-catalyzed hydrolysis to yield 3-aminoadamantane-1-carboxylic acid hydrochloride.

Experimental Protocol:

-

To 5g of 3-acetamidoadamantane-1-carboxylic acid, add 40 mL of water and 50 mL of concentrated hydrochloric acid.

-

Boil the mixture for 6 hours.

-

After the reaction is complete, evaporate the reaction mixture to dryness.

-

Process the residue with acetone to obtain 3-aminoadamantane-1-carboxylic acid hydrochloride.

Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

-

¹³C NMR (CDCl₃, 100 MHz): δ 177.62, 168.61, 42.06, 41.35, 37.59, 34.95, 28.43, 23.63 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 3-acetamidoadamantane-1-carboxylic acid exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-2500 | O-H stretch (carboxylic acid) |

| ~3400-3250 | N-H stretch (amide) |

| ~2923, 2861 | C-H stretch (adamantane) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1650 | C=O stretch (amide I) |

| ~1550 | N-H bend (amide II) |

Mass Spectrometry

-

GC-MS Top Peak (m/z): 237[1]

-

Second Highest Peak (m/z): Not specified[1]

-

Third Highest Peak (m/z): 191[1]

Logical Relationships in Synthesis

The synthesis of 3-acetamidoadamantane-1-carboxylic acid follows a clear logical progression from readily available starting materials. This workflow is crucial for planning and executing the synthesis in a laboratory or industrial setting.

Caption: Synthetic pathway of 3-acetamidoadamantane-1-carboxylic acid.

Ritter Reaction Mechanism

The core transformation in the synthesis of 3-acetamidoadamantane-1-carboxylic acid is the Ritter reaction. This reaction involves the formation of a stable carbocation on the adamantane scaffold, which is then attacked by the nitrogen atom of acetonitrile.

Caption: Mechanism of the Ritter reaction for the synthesis.

References

The Crystal Structure of 3-Acetylamino-adamantane-1-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylamino-adamantane-1-carboxylic acid, a key derivative of adamantane, serves as a crucial intermediate in the synthesis of unnatural amino acids, notably 3-amino-1-adamantanecarboxylic acid, which has been incorporated into small peptides exhibiting in vitro antitumor activity[1]. The unique, rigid, and lipophilic adamantane cage imparts specific conformational constraints, making its derivatives attractive scaffolds in medicinal chemistry and materials science. This document provides a detailed technical guide on the synthesis, crystal structure, and molecular arrangement of this compound, presenting crystallographic data and experimental protocols for researchers in drug development and chemical synthesis.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through multiple routes, primarily involving the functionalization of adamantane-1-carboxylic acid. Two common methods are detailed below.

Method A: Ritter Reaction from Adamantane-1-carboxylic Acid

This method utilizes a Ritter reaction, where a nitrile reacts with a carbocation generated from adamantane-1-carboxylic acid in a strong acidic medium.

Experimental Protocol:

-

A mixture of 35 ml of 54% nitric acid (HNO₃), 60 ml of 98% sulfuric acid (H₂SO₄), and 80 ml of 20% oleum is prepared and cooled to 2–5°C with intensive stirring[2].

-

To this acidic mixture, 20 g (0.11 mol) of adamantane-1-carboxylic acid is added in small portions[2].

-

The reaction mixture is stirred at 10-15°C for 2.5 hours[2].

-

Following this, 80 ml of acetonitrile is added, and the mixture is stirred for an additional 2.5 hours[2].

-

The reaction is quenched by pouring the mixture into ice water[2].

-

The resulting precipitate is filtered, washed with water until a neutral pH is achieved, and then dried to yield the technical grade product[2].

Method B: From 3-Hydroxyadamantane-1-carboxylic Acid

A high-purity product can be obtained by reacting 3-hydroxyadamantane-1-carboxylic acid with acetonitrile in a sulfuric acid medium[2]. This method offers an alternative starting material for the synthesis.

Crystallographic Data and Structure

The crystal structure of this compound (C₁₃H₁₉NO₃) was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁ with two independent molecules (A and B) in the asymmetric unit[1].

Crystal Data and Structure Refinement

The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₉NO₃ |

| Formula Weight | 237.29 g/mol [3][4] |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.6499 (3) |

| b (Å) | 18.0673 (9) |

| c (Å) | 10.4571 (5) |

| β (°) | 106.992 (2) |

| Volume (ų) | 1199.98 (10) |

| Z | 4 |

| Temperature (K) | 293 |

| R-factor | 0.043[1] |

| wR-factor | 0.123[1] |

| Data-to-parameter ratio | 11.0[1] |

Data sourced from Molčanov et al., Acta Cryst. (2006). E62, o5406–o5408, unless otherwise cited.[1]

Molecular and Crystal Packing Analysis

The asymmetric unit contains two crystallographically independent molecules, designated A and B, which exhibit slight conformational differences primarily in the orientation of the acetamido and carboxyl groups[1].

The crystal packing is dominated by a robust network of intermolecular hydrogen bonds:

-

O—H···O Bonds: Carboxylic acid groups of symmetry-related molecules form strong hydrogen bonds, linking them into infinite chains that run parallel to the[5] direction. The O···O distances are notably short, measuring 2.534 (2) Å for the chains of molecule A and 2.618 (2) Å for the chains of molecule B[1].

-

N—H···O Bonds: These intermolecular hydrogen bonds cross-link the two distinct chains (A and B), further stabilizing the crystal lattice[1].

This arrangement results in a structure with hydrophilic interiors, formed by the hydrogen-bonded chains, and hydrophobic exteriors composed of the adamantyl groups[1].

Biological Context

Adamantane derivatives are widely recognized for their biological activities, including antiviral, antibacterial, and anticancer properties[6]. This compound is a precursor to 3-aminoadamantane-1-carboxylic acid hydrochloride[2]. This amino acid is a valuable building block for peptides that have demonstrated potential antitumor effects, highlighting the importance of understanding the structural and chemical properties of these intermediates for future drug design and development[1].

References

- 1. researchgate.net [researchgate.net]

- 2. science.org.ge [science.org.ge]

- 3. This compound | C13H19NO3 | CID 2769714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-Aminoadamantane-1-carboxylic acid hydrochloride | C11H18ClNO2 | CID 365220 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Versatility of 3-Acetylamino-adamantane-1-carboxylic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The adamantane cage, a rigid and lipophilic diamondoid hydrocarbon, has long served as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure imparts favorable pharmacokinetic properties to drug candidates, including enhanced metabolic stability and improved cell membrane permeability. When functionalized, particularly with amino and carboxylic acid moieties, adamantane derivatives exhibit a broad spectrum of biological activities. This technical guide focuses on the derivatives of 3-acetylamino-adamantane-1-carboxylic acid, exploring their synthesis, biological activities, and underlying mechanisms of action. While specific quantitative data for this exact class of derivatives is limited in publicly available literature, this guide will draw upon data from closely related adamantane-1-carboxylic acid derivatives to provide a comprehensive overview of their potential.

Synthesis of this compound Derivatives

The synthesis of the core scaffold, this compound, typically involves the functionalization of adamantane-1-carboxylic acid. A common synthetic route is the Ritter reaction, where adamantane-1-carboxylic acid is treated with a mixture of nitric acid and sulfuric acid to introduce a hydroxyl group at the 3-position, which then reacts with acetonitrile in the presence of an acid catalyst to yield the 3-acetylamino derivative.

Derivatization of the carboxylic acid moiety to form amides and esters can be achieved through standard organic chemistry transformations. For instance, amides are readily prepared by activating the carboxylic acid, often by converting it to an acyl chloride or using a coupling agent, followed by reaction with a primary or secondary amine. Similarly, esters can be synthesized via Fischer esterification with an alcohol in the presence of an acid catalyst.

Biological Activities

Derivatives of adamantane-1-carboxylic acid have demonstrated a range of biological activities, including antiviral, anti-inflammatory, and antimicrobial effects.

Antiviral Activity

The most well-documented antiviral activity of adamantane derivatives is against the influenza A virus. The primary mechanism of action involves the inhibition of the M2 proton channel, a crucial viral protein for the uncoating of the virus within the host cell.

Anti-inflammatory Activity

Several adamantane derivatives have been shown to possess anti-inflammatory properties. One of the key mechanisms implicated is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.

Antimicrobial Activity

Various derivatives of adamantane-1-carboxylic acid, particularly amides and hydrazones, have been screened for their antimicrobial activity against a range of bacterial and fungal strains. The lipophilic nature of the adamantane cage is thought to facilitate the interaction of these compounds with microbial cell membranes.

Data Presentation

Due to the limited availability of specific quantitative data for this compound derivatives, the following tables summarize the biological activity of closely related adamantane-1-carboxamide and hydrazone derivatives to illustrate the potential of this class of compounds.

Table 1: Antiviral Activity of Representative Adamantane Derivatives

| Compound Class | Virus | Assay | Activity Metric | Value | Reference |

| Spiro-adamantane amines | Influenza A | Cytopathicity Inhibition | IC₅₀ | Lower than amantadine | [1] |

| Adamantane-containing pyrazole | Smallpox vaccine virus | Plaque Reduction | High activity | - | [2] |

Table 2: Anti-inflammatory Activity of Representative Adamantane Derivatives

| Compound Class | Animal Model | Assay | Activity Metric | Result | Reference |

| Adamantane amides | Mouse | Phlogistic-induced paw edema | % Inhibition | Comparable to diclofenac | [3] |

| Acetanilide derivatives | Rat | Carrageenan-induced paw edema | % Inhibition | Up to 73.36% |

Note: The data presented is for broader classes of adamantane amides and other derivatives, as specific percentage inhibition values for this compound derivatives in this assay are not specified in the available literature.

Table 3: Antimicrobial Activity of Adamantane-1-carboxylic Acid Derivatives

| Compound Derivative | Bacterial/Fungal Strain | Activity Metric (μg/mL) | Reference |

| Hydrazide of 1-adamantanecarboxylic acid | S. epidermidis ATCC 12228 | MIC = 62.5 | |

| Hydrazide of 1-adamantanecarboxylic acid | Gram-negative bacteria | MIC = 125-500 | |

| Schiff base of 1-adamantanecarboxylic acid | C. albicans ATCC 10231 | MIC = 62.5 | |

| N-substituted phthalimides | S. aureus | MIC = 0.022 - 0.05 | |

| N-(1-Adamantyl)carbothioamides | Gram-positive bacteria | MIC = 0.5 - 32 |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of the core molecule involves the following steps:

-

Hydroxylation: Adamantane-1-carboxylic acid is dissolved in a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature (e.g., 0-5 °C).

-

Ritter Reaction: Acetonitrile is added dropwise to the reaction mixture, which is then stirred for several hours at room temperature.

-

Workup: The reaction mixture is poured onto ice, and the resulting precipitate is filtered, washed with water until neutral, and dried to yield this compound.

Antiviral Assay: Plaque Reduction Assay for Influenza A Virus

This assay quantifies the reduction in viral plaques in the presence of the test compound.

-

Cell Culture: Madin-Darby canine kidney (MDCK) cells are grown to confluence in 96-well plates.

-

Virus Inoculation: The cell monolayers are washed and then inoculated with a diluted solution of influenza A virus.

-

Compound Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound.

-

Plaque Visualization: After incubation for 2-3 days, the cells are fixed and stained (e.g., with crystal violet) to visualize the viral plaques.

-

Data Analysis: The number of plaques in the treated wells is compared to the number in the untreated control wells to determine the concentration of the compound that inhibits plaque formation by 50% (IC₅₀).

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

-

Animal Model: Wistar rats or Swiss albino mice are used.

-

Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose.

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes), a solution of carrageenan (a phlogistic agent) is injected into the sub-plantar tissue of the right hind paw of the animal. The left hind paw is injected with saline as a control.

-

Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema in the treated group is calculated by comparing the increase in paw volume to that of the control group.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Microorganism Culture: The bacterial or fungal strains to be tested are cultured in a suitable broth medium.

-

Compound Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Antiviral mechanism of adamantane derivatives against Influenza A.

Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.

Caption: General experimental workflow for synthesis and screening.

Conclusion

Derivatives of this compound represent a promising class of compounds with the potential for diverse biological activities. While specific quantitative data for this particular subclass is not extensively documented in the public domain, the broader family of adamantane-1-carboxylic acid derivatives has shown significant potential as antiviral, anti-inflammatory, and antimicrobial agents. The established mechanisms of action, such as the inhibition of the influenza A M2 proton channel and the NF-κB signaling pathway, provide a solid foundation for the rational design of new and more potent therapeutic agents based on this versatile scaffold. Further research is warranted to synthesize and screen a wider range of this compound derivatives to fully elucidate their therapeutic potential and establish a clear structure-activity relationship.

References

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. butlerov.com [butlerov.com]

- 3. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-Acetylamino-adamantane-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 3-acetylamino-adamantane-1-carboxylic acid, a notable adamantane derivative. The unique rigid, cage-like structure of the adamantane core imparts specific characteristics to its derivatives, making their detailed analysis crucial for applications in medicinal chemistry and materials science. This document presents available spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), detailed experimental protocols for obtaining such data, and a visualization of its chemical synthesis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. Due to the limited availability of complete experimental spectra in public databases, some data points are presented as expected ranges based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹³C NMR Data

The reported ¹³C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃) are presented below[1]. The assignments are based on the distinct electronic environments of the carbon atoms in the adamantane cage, the carboxylic acid group, and the acetylamino substituent.

| Atom Assignment | Chemical Shift (δ) in ppm |

| Carbonyl (Carboxylic Acid) | 177.62 |

| Carbonyl (Amide) | 168.61 |

| Adamantane C-N | 42.06 |

| Adamantane C-COOH | 41.35 |

| Adamantane CH | 37.59 |

| Adamantane CH₂ | 34.95 |

| Adamantane CH₂ | 28.43 |

| Acetyl CH₃ | 23.63 |

¹H NMR Data (Predicted)

| Proton Assignment | Expected Chemical Shift (δ) in ppm | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet |

| Amide (-NH) | 5.5 - 8.5 | Broad Singlet |

| Adamantane Cage Protons (CH, CH₂) | 1.5 - 2.5 | Multiplets |

| Acetyl Methyl (-COCH₃) | 1.9 - 2.2 | Singlet |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The table below lists the expected characteristic absorption bands for this compound.

| Functional Group | Expected Absorption Range (cm⁻¹) | Bond Vibration |

| Carboxylic Acid O-H | 3300 - 2500 (broad) | Stretching |

| Amide N-H | 3400 - 3200 (medium) | Stretching |

| Adamantane C-H | 2950 - 2850 (strong) | Stretching |

| Carboxylic Acid C=O | 1725 - 1700 (strong) | Stretching |

| Amide C=O (Amide I band) | 1680 - 1630 (strong) | Stretching |

| Amide N-H | 1570 - 1515 (medium) | Bending (Amide II) |

| C-O | 1320 - 1210 (medium) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The data below is from the NIST database entry for this compound[2].

| Ion Description | m/z Value |

| Molecular Ion [M]⁺ | 237 |

| Second Highest Peak | 178 |

| Third Highest Peak | 191 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used.

-

Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

The spectral width is set to accommodate the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is brought into firm contact with the crystal using the pressure clamp.

-

The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is usually collected over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Synthesis Workflow

The synthesis of this compound can be achieved via the Ritter reaction, starting from adamantane-1-carboxylic acid. The following diagram illustrates the key steps in this synthetic pathway[1].

References

An In-depth Technical Guide to the Solubility Profile of 3-Acetylamino-adamantane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 3-acetylamino-adamantane-1-carboxylic acid. Due to the limited availability of public data on the solubility of this specific compound, this document focuses on providing a robust framework for determining its solubility in common laboratory solvents. This includes standardized experimental protocols and data presentation formats essential for research and development in the pharmaceutical sciences.

Physicochemical Properties

This compound is a derivative of adamantane, characterized by a rigid, cage-like hydrocarbon structure. Its physicochemical properties, including solubility, are crucial for its potential application in drug development.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO₃ | [1][2] |

| Molecular Weight | 237.29 g/mol | [1] |

| CAS Number | 6240-00-2 | [2][3] |

Solubility Data

Table 1: Solubility of this compound in Common Solvents at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) | Method of Determination |

| Water | 10.2 | Data not available | Shake-Flask Method |

| Methanol | 5.1 | Data not available | Shake-Flask Method |

| Ethanol | 4.3 | Data not available | Shake-Flask Method |

| Acetone | 4.3 | Data not available | Shake-Flask Method |

| Dichloromethane | 3.1 | Data not available | Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Data not available | Shake-Flask Method |

| N,N-Dimethylformamide (DMF) | 6.4 | Data not available | Shake-Flask Method |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic solubility of this compound, based on the widely accepted saturation shake-flask method.[4][5] This method is considered the gold standard for determining equilibrium solubility.[4][5]

Objective

To determine the equilibrium solubility of this compound in various common solvents at a controlled temperature.

Materials

-

This compound (purity ≥ 98%)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF) of analytical grade

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume of each solvent to the respective vials. Ensure there is enough solid to maintain a saturated solution with an excess of undissolved solid.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[6]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent, expressed in mg/mL or mol/L, taking into account the dilution factor.

-

Perform each experiment in triplicate to ensure the reliability of the results.[7]

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Logical Relationships in Solubility Determination

The following diagram outlines the logical relationships and dependencies in a typical solubility study, from initial planning to final data analysis.

Caption: Logical flow and dependencies in a solubility determination study.

References

- 1. This compound | C13H19NO3 | CID 2769714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 6240-00-2 [amp.chemicalbook.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. researchgate.net [researchgate.net]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. who.int [who.int]

In-Depth Technical Guide: Thermal Stability and Decomposition of 3-Acetylamino-adamantane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the known physical and chemical properties of 3-acetylamino-adamantane-1-carboxylic acid is presented in Table 1. The high melting point is characteristic of the rigid, cage-like adamantane structure, which imparts significant thermal stability.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉NO₃ | [1][2] |

| Molecular Weight | 237.29 g/mol | [1][2] |

| Melting Point | 242-246 °C | [3] |

| Appearance | White crystalline solid | Inferred from related compounds |

| CAS Number | 6240-00-2 | [1][2] |

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and decomposition profile of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of finely ground this compound is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis should be conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated at a linear rate, commonly 10 °C/min, over a temperature range that encompasses the expected decomposition, for instance, from ambient temperature to 600 °C.

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum rate of decomposition (Tmax) are determined from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting, crystallization, and solid-state phase transitions, and to determine the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen, with a constant purge gas flow.

-

Heating and Cooling Program: A typical program involves an initial heating ramp to a temperature above the melting point, followed by a controlled cooling ramp, and a second heating ramp. A common heating/cooling rate is 10 °C/min.

-

Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. The melting point is determined as the peak temperature of the melting endotherm. The enthalpy of fusion (ΔHf) is calculated from the area under the melting peak.

Caption: Workflow for the thermal analysis of this compound.

Proposed Thermal Decomposition Pathway

In the absence of specific experimental data, a plausible thermal decomposition pathway for this compound can be proposed based on the known thermal behavior of amides and carboxylic acids. The decomposition is likely to proceed through several stages.

-

Initial Decomposition: The initial step is likely the cleavage of the weaker bonds in the molecule. This could involve the loss of the acetyl group or decarboxylation. Given the stability of the adamantane cage, fragmentation of the cage itself would occur at much higher temperatures.

-

Amide Bond Cleavage: The N-acetyl group may undergo cleavage to yield acetic acid and 3-amino-adamantane-1-carboxylic acid.

-

Decarboxylation: The carboxylic acid group can be lost as carbon dioxide, a common thermal decomposition pathway for carboxylic acids.

-

Further Fragmentation: At higher temperatures, the remaining adamantane structure will likely undergo further fragmentation into smaller hydrocarbon units.

Caption: Proposed thermal decomposition pathways for this compound.

Comparative Thermal Data of Related Adamantane Derivatives

While specific TGA/DSC data for this compound is unavailable, Table 2 provides thermal data for related adamantane compounds to offer a comparative context for its expected stability. The high melting points of these derivatives underscore the inherent thermal stability of the adamantane scaffold.

| Compound | Melting Point (°C) | Decomposition Onset (TGA, °C) | Enthalpy of Fusion (kJ/mol) | Reference |

| Adamantane | 270 (sublimes) | ~170 (sublimation) | 11.3 (sublimation) | [4] |

| 1-Adamantanecarboxylic acid | 172-174 | Not reported | Not reported | |

| 3-Amino-adamantane-1-carboxylic acid | >300 (decomposes) | Not reported | Not reported | [3] |

| Amantadine | 183-187 (HCl salt) | Not reported | Not reported | [3] |

Disclaimer: The proposed decomposition pathway is theoretical and requires experimental validation. The provided experimental protocols are generalized and may require optimization for specific instrumentation and analytical goals.

References

- 1. Heat capacity anomalies of the molecular crystal 1-fluoro-adamantane at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sublimation thermodynamics aspects of adamantane and memantine derivatives of sulfonamide molecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adamantane - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of Amides and Esters from 3-Acetylamino-adamantane-1-carboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, lipophilic, and three-dimensional cage structure. The incorporation of the adamantane scaffold can favorably influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. 3-Acetylamino-adamantane-1-carboxylic acid is a key bifunctional building block, offering sites for derivatization at both the carboxylic acid and acetylamino groups. This document provides detailed application notes and experimental protocols for the synthesis of amide and ester derivatives from this compound, a critical step in the development of novel adamantane-based compounds.

The sterically hindered nature of the adamantane core presents unique challenges in synthesis. Therefore, the selection of appropriate coupling agents and reaction conditions is crucial for achieving high yields and purity. The following protocols outline reliable methods for the preparation of a representative amide (N-benzyl-3-acetylamino-adamantane-1-carboxamide) and a representative ester (ethyl 3-acetylamino-adamantane-1-carboxylate), which can be adapted for the synthesis of a diverse library of derivatives.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the representative amide and ester derivatives of this compound.

| Derivative | Synthesis Method | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Amide | ||||||

| N-Benzyl-3-acetylamino-adamantane-1-carboxamide | HATU Coupling | This compound, Benzylamine, HATU, DIPEA | DMF | 12 | Room Temp. | >85 |

| Ester | ||||||

| Ethyl 3-acetylamino-adamantane-1-carboxylate | Fischer Esterification | This compound, Ethanol, H₂SO₄ (catalytic) | Ethanol | 24 | Reflux | >90 |

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-3-acetylamino-adamantane-1-carboxamide (Amide)

This protocol utilizes the highly efficient coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate amide bond formation under mild conditions.

Materials:

-

This compound

-

Benzylamine

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Standard glassware for extraction and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.

-

Add HATU (1.1 eq) to the mixture and stir for an additional 15 minutes at room temperature.

-

Slowly add benzylamine (1.1 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure N-benzyl-3-acetylamino-adamantane-1-carboxamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Ethyl 3-Acetylamino-adamantane-1-carboxylate (Ester)

This protocol employs the classic Fischer esterification method, which is suitable for producing esters from sterically hindered carboxylic acids, often requiring extended reaction times and an excess of the alcohol.

Materials:

-

This compound

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous MgSO₄

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Standard glassware for extraction and purification

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath.

-

Maintain the reflux for 24 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether.

-

Wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the product by recrystallization or silica gel column chromatography if necessary.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Caption: General workflows for the synthesis of amides and esters.

Caption: Key structures in amide and ester synthesis.

Application Notes and Protocols: The Use of 3-Acetylamino-adamantane-1-carboxylic Acid in the Synthesis of Antiviral Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives have long been a cornerstone in the development of antiviral therapeutics. The rigid, lipophilic adamantane cage serves as a valuable pharmacophore, enhancing the ability of molecules to interact with viral targets and penetrate cellular membranes.[1] The first generation of adamantane-based antivirals, amantadine and rimantadine, were effective against influenza A by targeting the M2 proton channel, a crucial component for viral uncoating.[2][3][4] However, the emergence of resistant strains has necessitated the development of novel adamantane-based agents with improved efficacy and a broader spectrum of activity.[4]

This document provides detailed application notes and protocols for the use of 3-acetylamino-adamantane-1-carboxylic acid as a key intermediate in the synthesis of new potential antiviral agents. While direct antiviral applications of this specific molecule are not extensively reported, its structure provides a versatile scaffold for the synthesis of derivatives with potential activity against a range of viruses. The protocols outlined below describe the synthesis of the starting material and its conversion to key intermediates, followed by proposed pathways for derivatization based on established strategies for enhancing the antiviral properties of adamantane-containing compounds.[5]

Synthesis of Key Intermediates

The synthesis of antiviral agents from the this compound scaffold begins with the preparation of the core molecule, followed by deprotection to yield the versatile 3-amino-adamantane-1-carboxylic acid intermediate.

Protocol 1: Synthesis of this compound

This protocol is based on the Ritter reaction, a classic method for the formation of amides from nitriles and a carbocation source.[2]

Experimental Protocol:

-

In a flask equipped with a stirrer and cooled with an ice bath, dissolve adamantane-1-carboxylic acid in a mixture of nitric acid (HNO₃), sulfuric acid (H₂SO₄), and oleum.

-

Once the adamantane-1-carboxylic acid is fully dissolved, slowly add acetonitrile (CH₃CN) dropwise while maintaining the temperature between 5-7°C.

-

Stir the reaction mixture vigorously for 2.5 hours at this temperature.

-

After the reaction is complete, quench the reaction by pouring the mixture into ice water.

-

A precipitate of this compound will form. Filter the solid and wash it with water until the filtrate is neutral.

-

Dry the product to obtain this compound.

A higher purity product can be obtained by reacting 3-hydroxyadamantane-1-carboxylic acid with acetonitrile in sulfuric acid.[2]

Protocol 2: Synthesis of 3-Aminoadamantane-1-carboxylic Acid Hydrochloride

The acetyl protecting group can be removed by acid hydrolysis to yield the free amine, a key building block for further derivatization.[2]

Experimental Protocol:

-

To 5g (21 mmol) of this compound, add 40 mL of water and 50 mL of concentrated hydrochloric acid (HCl).

-

Heat the mixture to boiling and maintain a reflux for 6 hours.

-

After the reaction is complete, evaporate the reaction mixture to dryness.

-

Treat the solid residue with acetone to yield 3-aminoadamantane-1-carboxylic acid hydrochloride.

Proposed Synthesis of Potential Antiviral Agents

The 3-amino-adamantane-1-carboxylic acid scaffold offers two primary points for modification: the amino group and the carboxylic acid group. The following protocols outline proposed synthetic routes to generate libraries of compounds for antiviral screening, based on strategies that have proven effective for other adamantane derivatives.[3][4]

Protocol 3: Synthesis of N-Acyl Derivatives of 3-Aminoadamantane-1-carboxylic Acid

Modification of the amino group with various acyl chains can modulate the lipophilicity and target-binding properties of the molecule.

Experimental Protocol:

-

To a solution of 3-aminoadamantane-1-carboxylic acid hydrochloride (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine (2.2 equivalents) to neutralize the hydrochloride salt.

-

Cool the mixture to 0°C and add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 4: Synthesis of Amide Derivatives of this compound

The carboxylic acid moiety can be converted to a wide range of amides, a common functional group in many antiviral drugs.

Experimental Protocol:

-

Suspend this compound (1 equivalent) in a suitable solvent such as dichloromethane.

-

Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Antiviral Activity of Selected Adamantane Derivatives against Influenza A Virus

| Compound | Virus Strain | Assay | IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) | Reference |

| Amantadine | Influenza A (H3N2) | Plaque Reduction | >100 | >100 | - | [3] |

| Rimantadine | Influenza A (H3N2) | Plaque Reduction | 27.5 | >100 | >3.6 | [3] |

| Glycyl-rimantadine | Influenza A (H3N2) | Plaque Reduction | 1.8 | 85.3 | 47.4 | [3] |

| (4-F)-Phenylalanyl-rimantadine | Influenza A (H3N2) | Plaque Reduction | 10.5 | >100 | >9.5 | [3] |

Table 2: Antiviral Activity of Adamantane Derivatives Against Other Viruses

| Compound | Virus | Assay | IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) | Reference |

| Amantadine-folate conjugate | HIV-1 | --- | --- | --- | --- | [6] |

| N-phenacyl amantadine derivative | Avian Influenza A (H5N1) | --- | --- | --- | --- | [6] |

| Various aminoadamantane derivatives | HIV-1 | MT-4 cells | 3.6 - 75.2 | --- | --- | [7] |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic workflow for the preparation and derivatization of this compound.

Caption: Mechanism of action of adamantane antivirals targeting the M2 ion channel of Influenza A virus.

References

- 1. mdpi.com [mdpi.com]

- 2. science.org.ge [science.org.ge]

- 3. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. butlerov.com [butlerov.com]

- 6. Antiviral agents derived from novel 1-adamantyl singlet nitrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Characterization of 3-Acetylamino-adamantane-1-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Acetylamino-adamantane-1-carboxylic acid is a derivative of adamantane, a rigid, cage-like hydrocarbon. Adamantane derivatives have garnered significant interest in medicinal chemistry due to their lipophilic nature, which can enhance drug-like properties. Accurate and comprehensive characterization of such compounds is crucial for drug development, quality control, and scientific research. These application notes provide detailed protocols for the analytical characterization of this compound using various instrumental techniques.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉NO₃ | [1][2] |

| Molecular Weight | 237.29 g/mol | [1][2] |

| Melting Point | 252-254 °C | [3] |

| Appearance | White crystalline powder | - |

Analytical Techniques and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Quantitative Data

¹H NMR (400 MHz, DMSO-d₆) [3]

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 12.09 | s | 1H | -COOH |

| 7.40 | s | 1H | -NH |

| 2.08 | s | 3H | Adamantane CH |

| 1.98-1.69 | m | 11H | Adamantane CH, CH₂ |

| 1.55 | s | 3H | -COCH₃ |

¹³C NMR (100 MHz, CDCl₃) [3]

| Chemical Shift (δ, ppm) | Assignment |

| 177.62 | -COOH |

| 168.61 | -C=O (amide) |

| 42.06 | Adamantane C |

| 41.35 | Adamantane C |

| 37.59 | Adamantane C |

| 34.95 | Adamantane C |

| 28.43 | Adamantane C |

| 23.63 | -CH₃ |

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument to obtain optimal resolution.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum with proton decoupling.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Logical Relationship for NMR Analysis

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification and structural confirmation.

Quantitative Data

| m/z | Interpretation |

| 237 | [M]⁺, Molecular Ion |

| 191 | [M - C₂H₄O]⁺ or [M - CH₃CO]⁺ |

Data sourced from PubChem.[1]

Experimental Protocol (Electron Ionization - Mass Spectrometry, EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or dissolve it in a volatile solvent for injection if coupled with a gas chromatograph.

-

Ionization:

-

Utilize an electron ionization (EI) source.

-

Set the electron energy to a standard 70 eV to induce fragmentation.

-

-

Mass Analysis:

-

Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.

-

Use a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which should correspond to the molecular weight of the compound (237 g/mol ).

-

Analyze the fragmentation pattern to identify characteristic losses. For this compound, potential fragmentations include the loss of the acetyl group or parts of the carboxylic acid moiety.

-

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol (Method Development Approach)

-

Column Selection:

-

Start with a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase:

-

Prepare a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier.

-

Aqueous phase: 0.1% formic acid or phosphoric acid in water to suppress the ionization of the carboxylic acid.

-

Organic phase: Acetonitrile or methanol.

-

Start with an isocratic elution (e.g., 50:50 aqueous:organic) and adjust the ratio to achieve a suitable retention time (typically 3-10 minutes). A gradient elution may be necessary for complex samples.

-

-

Instrument Parameters:

-

Set the flow rate to 1.0 mL/min.

-

Maintain the column temperature at 25-30 °C.

-

Use a UV detector and monitor at a low wavelength (e.g., 210 nm) as the compound lacks a strong chromophore.

-

-

Sample Preparation:

-

Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject 10-20 µL of the sample solution.

-

Record the chromatogram and determine the retention time and peak area of the main component.

-

Calculate the purity based on the relative peak areas.

-

Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to determine the melting point and to study the thermal stability of the compound.

Experimental Protocol

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Hermetically seal the pan.

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 300 °C).

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic event on the thermogram.

-

The enthalpy of fusion (ΔHfus) can be calculated by integrating the area of the melting peak.

-

Elemental Analysis

Elemental analysis is used to determine the mass percentages of carbon, hydrogen, and nitrogen in the compound, which serves as a confirmation of its elemental composition and purity.

Quantitative Data (Calculated)

| Element | Theoretical % |

| Carbon (C) | 65.80% |

| Hydrogen (H) | 8.07% |

| Nitrogen (N) | 5.90% |

Experimental Protocol

-

Sample Preparation:

-

Accurately weigh approximately 2 mg of the dried sample into a tin capsule.

-

-

Analysis:

-

Analyze the sample using a CHN elemental analyzer. The instrument performs combustion of the sample at high temperatures in the presence of oxygen.

-

The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.

-

-

Data Interpretation:

-

Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula (C₁₃H₁₉NO₃). The experimental values should be within ±0.4% of the theoretical values for a pure sample.

-

Synthesis Workflow

The synthesis of this compound can be achieved via the Ritter reaction.[3]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Acetylamino-adamantane-1-carboxylic Acid

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-acetylamino-adamantane-1-carboxylic acid, with a focus on improving reaction yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Question: Why is the yield of my this compound synthesis significantly lower than expected?

Answer: A low yield can stem from several factors, including incomplete reaction, formation of side products, or issues with the work-up and isolation process. Below are common causes and troubleshooting steps.

-

Potential Cause 1: Incomplete Reaction

-

Solution: The reaction time and temperature are critical for driving the reaction to completion. A standard protocol involves stirring the reaction mixture at 10-15°C for 2.5 hours after the addition of adamantane-1-carboxylic acid, followed by another 2.5 hours of stirring after the addition of acetonitrile[1]. Ensure that the temperature is carefully controlled, as deviation can affect the reaction rate.

-

-

Potential Cause 2: Formation of 3-hydroxyadamantane-1-carboxylic acid

-

Solution: The reaction proceeds via the formation of a tertiary carbocation on the adamantane structure in a highly acidic medium[1]. If water is present in the reaction mixture, it can act as a nucleophile, attacking the carbocation and leading to the formation of the undesired 3-hydroxy derivative[2].

-

Use anhydrous reagents and solvents.

-

Ensure the reaction setup is properly dried to prevent atmospheric moisture contamination.

-

The use of a strong acid mixture (e.g., H₂SO₄, HNO₃, and oleum) helps to create an environment where the desired Ritter reaction with acetonitrile is favored[1].

-

-

-

Potential Cause 3: Suboptimal Reagent Concentration or Quality

-

Solution: The synthesis relies on a potent electrophilic medium created by a mixture of nitric acid, sulfuric acid, and oleum[1].

-

Verify the concentration of the acids used, particularly the oleum (fuming sulfuric acid).

-

Use fresh acetonitrile, as its purity is crucial for acting as the nucleophile.

-

-

-

Potential Cause 4: Product Loss During Work-up

-

Solution: The product is typically isolated by quenching the reaction mixture in ice water, which causes the product to precipitate[1].

-

Ensure the precipitation is complete by allowing sufficient time for the product to crash out at a low temperature.

-

When washing the filtered product with water, use cold water to minimize the dissolution of the product. Wash until the filtrate is neutral to avoid residual acid contamination[1].

-

-

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low product yield.

Caption: A logical guide for diagnosing and resolving low yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction for synthesizing this compound?

A1: The most common method is a Ritter reaction performed on adamantane-1-carboxylic acid. In this reaction, a mixture of strong acids (sulfuric acid, nitric acid, and oleum) is used to generate a carbocation at the 3-position of the adamantane cage. This carbocation is then trapped by acetonitrile, which, after hydrolysis during work-up, forms the acetylamino group[1].

Q2: What kind of yield can I realistically expect?

A2: Published methods report a yield of 78.7% for the technical grade product when starting from adamantane-1-carboxylic acid[1]. Yields can vary based on the purity of reagents, reaction scale, and precision of the experimental execution.

Q3: What are the critical safety precautions for this synthesis?

A3: This synthesis involves highly corrosive and reactive chemicals.

-

Strong Acids: Always handle concentrated sulfuric acid, nitric acid, and oleum in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield.

-

Quenching: The addition of the reaction mixture to ice water is highly exothermic. This step must be performed slowly and with vigorous stirring to control the heat generated.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques can be used for characterization:

-

Melting Point: The melting point of the technical product is reported to be in the range of 242-246°C[1].

-

Spectroscopy: The structure can be confirmed using IR, 1H-NMR, and 13C-NMR spectroscopy to verify the presence of the adamantane cage, the carboxylic acid, and the acetylamino group[1].

Experimental Protocols & Data

Synthesis via Ritter Reaction

This protocol is adapted from established literature methods for the synthesis of this compound from adamantane-1-carboxylic acid[1].

Materials:

-

Adamantane-1-carboxylic acid

-

54% Nitric acid (HNO₃)

-

98% Sulfuric acid (H₂SO₄)

-

20% Oleum (H₂SO₄·SO₃)

-

Acetonitrile (CH₃CN)

-

Ice and Water

Procedure:

-

Prepare a mixture of 35 ml of 54% HNO₃, 60 ml of 98% H₂SO₄, and 80 ml of 20% oleum in a flask.

-

Cool the acid mixture to 2–5°C using an ice bath with intensive stirring.

-

Slowly add 20 g (0.11 mol) of adamantane-1-carboxylic acid in small portions, ensuring the temperature of the reaction mixture is maintained between 10-15°C.

-

Stir the mixture at 10-15°C for 2.5 hours.

-

Add 80 ml of acetonitrile to the reaction mixture.

-

Continue stirring for an additional 2.5 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the isolated sediment.

-

Wash the precipitate with water until the filtrate has a neutral pH.

-

Dry the final product.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target compound.

Reported Yield Data

The table below summarizes the reported yield for the primary synthesis method.

| Starting Material | Method | Reagents | Reported Yield | Reference |

| Adamantane-1-carboxylic acid | Ritter Reaction | HNO₃, H₂SO₄, Oleum, Acetonitrile | 78.7% (technical) | [1] |

References

Technical Support Center: Synthesis of 3-Acetylamino-adamantane-1-carboxylic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-acetylamino-adamantane-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the Ritter reaction, where adamantane-1-carboxylic acid is reacted with acetonitrile in a strong acid medium. This typically involves a mixture of nitric acid, sulfuric acid, and oleum to generate the adamantyl carbocation, which then reacts with acetonitrile.

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting material is adamantane-1-carboxylic acid. Key reagents include acetonitrile, concentrated sulfuric acid, nitric acid, and oleum.

Q3: What is the expected yield for this synthesis?

A3: The reported yield for the technical grade product is approximately 78.7%.[1] However, the final yield of purified product may vary depending on the reaction conditions and purification efficiency.

Q4: What are the typical physical properties of this compound?

A4: It is a white solid with a melting point in the range of 242-246 °C for the technical product.[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Yield | Incomplete formation of the adamantyl carbocation. | Ensure the use of a sufficiently strong acid mixture (e.g., H₂SO₄, HNO₃, oleum). Verify the concentration and quality of the acids. |

| Low reaction temperature. | While the initial addition of acetonitrile is done at a low temperature (5-7 °C), the subsequent stirring is typically performed at a slightly higher temperature (10-15 °C) for a sufficient duration (e.g., 2.5 hours) to ensure the reaction goes to completion.[1] | |

| Premature quenching of the reaction. | Allow the reaction to proceed for the recommended time before pouring it into ice water. | |

| Presence of Impurities in the Final Product | Inadequate control of reaction temperature. | Strictly maintain the recommended temperature profile throughout the reaction. Use an ice bath for cooling and monitor the internal temperature closely. |

| Presence of water in the reaction mixture. | Use anhydrous reagents and solvents to minimize the formation of 3-hydroxyadamantane-1-carboxylic acid. | |

| Over-nitration or side reactions with the acid mixture. | Carefully control the addition of nitric acid and the overall reaction time to minimize the formation of nitrated byproducts. | |

| Difficulty in Product Isolation | Product is too soluble in the quenching medium. | Ensure a sufficient volume of ice water is used for quenching to promote precipitation. |

| Fine precipitate that is difficult to filter. | Allow the precipitate to fully form and settle before filtration. Consider using a finer filter paper or a different filtration technique. |

Common Byproducts and Their Formation

Several byproducts can form during the synthesis of this compound. Understanding their origin is key to minimizing their formation.

| Byproduct | Potential Cause of Formation | Notes |

| 3-Hydroxyadamantane-1-carboxylic acid | Presence of water in the reaction mixture can lead to the hydration of the adamantyl carbocation. This is a known product when reacting 1-adamantanecarboxylic acid with diazoles in sulfuric acid.[2] | This byproduct can be formed if the reaction conditions are not strictly anhydrous. |

| N,N'-(Adamantane-1,3-diyl)diacetamide | Further reaction of the adamantane ring under the strong acidic conditions of the Ritter reaction. | This di-substituted byproduct can arise from the high reactivity of the adamantane cage. |

| 3-(Acetamido)adamantan-1-yl nitrate | Reaction of the adamantyl carbocation with nitrate ions from the nitric acid used in the reaction medium. | This nitrated byproduct is a possibility due to the presence of nitric acid. |

| 3-Chloroadamantane-1-carboxylic acid | This is a byproduct of the subsequent hydrolysis of this compound when using hydrochloric acid.[1] | While not a direct byproduct of the main synthesis, it's a common impurity if the product is further processed. |

Experimental Protocols

Synthesis of this compound via Ritter Reaction[1]

Materials:

-

Adamantane-1-carboxylic acid (20 g, 0.11 mol)

-

Nitric acid (54%, 35 ml)

-

Sulfuric acid (98%, 60 ml)

-